molecular formula C23H19N3O B11122965 2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11122965
M. Wt: 353.4 g/mol
InChI Key: DKMLQKGDTUOFFY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, a pyridine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and aluminum chloride as a catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-pyridinemethanol in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides and carboxylic acids.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Halogenated quinoline derivatives and substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxamide: Lacks the pyridine moiety and has different biological activities.

    2-(3-Methylphenyl)quinoline-4-carboxylic acid: Lacks the carboxamide group and has different chemical reactivity.

    N-(Pyridin-3-ylmethyl)quinoline-4-carboxamide: Lacks the 3-methylphenyl group and has different pharmacological properties.

Uniqueness

2-(3-Methylphenyl)-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, a pyridine moiety, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c1-16-6-4-8-18(12-16)22-13-20(19-9-2-3-10-21(19)26-22)23(27)25-15-17-7-5-11-24-14-17/h2-14H,15H2,1H3,(H,25,27)

InChI Key

DKMLQKGDTUOFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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